

Ethanesulfonamide chemical properties and structure

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Compound of Interest

Compound Name: *Ethanesulfonamide*

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Ethanesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide (CAS No. 1520-70-3) is a simple alkylsulfonamide that serves as a fundamental building block in organic synthesis and medicinal chemistry. Its sulfonamide moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities. This technical guide provides an in-depth overview of the core chemical and structural characteristics of **ethanesulfonamide**, supported by experimental data and methodologies.

Chemical and Physical Properties

The physicochemical properties of **ethanesulfonamide** are summarized in the tables below, providing a quantitative basis for its handling, formulation, and application in various experimental settings.

Table 1: General and Physical Properties of Ethanesulfonamide

Property	Value	Source(s)
Molecular Formula	C ₂ H ₇ NO ₂ S	[1]
Molecular Weight	109.15 g/mol	[1]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	60 °C	[3]
Boiling Point	214.9 ± 23.0 °C at 760 mmHg	[3]
Solubility	Soluble in water	[2]
pKa	10.81 ± 0.60 (Predicted)	
logP (XLogP3-AA)	-0.7	[1]

Table 2: Identifiers of Ethanesulfonamide

Identifier	Value	Source(s)
CAS Number	1520-70-3	[1]
IUPAC Name	ethanesulfonamide	[1]
SMILES	CCS(=O)(=O)N	[1]
InChI	InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)	[1]
InChIKey	ZCRZCMUDOWDGOB-UHFFFAOYSA-N	[1]

Chemical Structure

The molecular structure of **ethanesulfonamide** consists of an ethyl group attached to a sulfonamide functional group. The sulfur atom is in a high oxidation state, double-bonded to

two oxygen atoms and single-bonded to both the ethyl group's carbon and the nitrogen of the amide group.

Caption: 2D representation of the **ethanesulfonamide** molecule.

Experimental Protocols

Synthesis of Ethanesulfonamide (General Protocol)

A specific, detailed experimental protocol for the synthesis of **ethanesulfonamide** is not readily available in the cited literature. However, a general and common method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. The following is a generalized protocol based on this common synthetic route.

Objective: To synthesize **ethanesulfonamide** from ethanesulfonyl chloride.

Materials:

- Ethanesulfonyl chloride
- Ammonium hydroxide (concentrated solution)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
- Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **ethanesulfonamide**.

Purification by Recrystallization (General Protocol)

The crude product can be purified by recrystallization to obtain a higher purity solid.

Objective: To purify crude **ethanesulfonamide** by recrystallization.^{[4][5]}

Materials:

- Crude **ethanesulfonamide**
- A suitable solvent or solvent pair (e.g., ethanol/water)^[4]
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask
- Vacuum source

Procedure:

- **Solvent Selection:** Determine a suitable solvent in which the **ethanesulfonamide** is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A common solvent system for sulfonamides is an ethanol/water mixture.^[4]
- **Dissolution:** Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.^[5]
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.^[4]
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.^{[4][5]}
- **Isolation and Washing:** Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.^[5]
- **Drying:** Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum of **ethanesulfonamide** is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group. The amine (NH₂) protons will appear as a broad singlet. For sulfonamides in general, the -SO₂NH- proton signal appears between 8.78 and 10.15 ppm.^[1]
- **¹³C NMR:** The carbon-13 NMR spectrum will display two distinct signals corresponding to the two carbon atoms of the ethyl group. The carbon atom directly attached to the sulfur will be deshielded and appear at a higher chemical shift (further downfield).^[1]

Infrared (IR) Spectroscopy

The IR spectrum of **ethanesulfonamide** will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- N-H stretching: Two bands in the region of 3400-3200 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.[\[1\]](#)
- S=O stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm^{-1} (asymmetric) and 1160-1120 cm^{-1} (symmetric), which are characteristic of the sulfonyl group.[\[1\]](#)
- S-N stretching: A band in the region of 950-900 cm^{-1} .[\[1\]](#)
- C-H stretching: Bands just below 3000 cm^{-1} for the aliphatic C-H bonds.

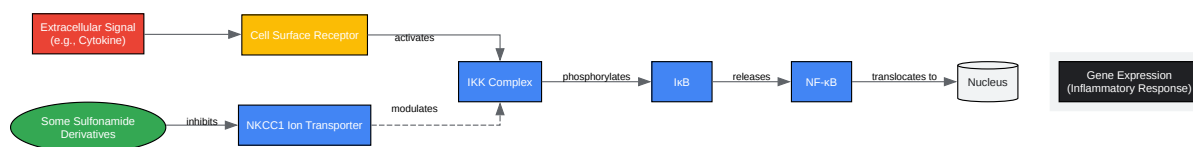
Mass Spectrometry (MS)

The mass spectrum of **ethanesulfonamide** will show a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) is expected to involve the cleavage of the C-S and S-N bonds. Common fragments for sulfonamides can arise from the loss of SO_2 .[\[6\]](#)

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature detailing the direct interaction of **ethanesulfonamide** with specific signaling pathways or its distinct biological activities. The biological effects of the broader sulfonamide class of compounds are vast and well-documented. For instance, certain sulfonamide-containing diuretics are known to interact with ion transporters like the Na-K-Cl cotransporter (NKCC1), which can, in turn, influence inflammatory pathways such as the NF- κ B signaling pathway.[\[7\]](#)

The diagram below illustrates a generalized signaling pathway that can be influenced by some sulfonamide derivatives, highlighting the potential for this chemical class to modulate cellular processes. It is important to note that this is a general representation, and the specific involvement of **ethanesulfonamide** in this or any other pathway has not been definitively established.



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Caption: Generalized pathway showing potential influence of some sulfonamides on NF-κB signaling.

Conclusion

Ethanesulfonamide is a fundamental organic compound with well-defined chemical and structural properties. While it serves as a valuable synthon for more complex, biologically active molecules, its own direct biological effects and interactions with cellular signaling pathways are not extensively documented. This guide provides a consolidated resource of its known characteristics and offers generalized experimental protocols that can be adapted for its synthesis and purification. Further research is warranted to explore the potential biological roles of this simple sulfonamide.

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